Isamoltane hemifumarate

5-HT1B receptor selectivity profiling β-adrenoceptor antagonists

Isamoltane hemifumarate (CGP 361A) is the definitive 5-HT1B antagonist for serotonin research—27-fold selective over 5-HT1A versus only 2-fold for propranolol and 3.5-fold for oxprenolol. Validated in electrically evoked [3H]5-HT release assays (cortical slices) and in vivo 5-HTP accumulation studies at 1–3 mg/kg i.p. Produces reliable wet-dog shake response at 3 mg/kg s.c., blocked by ritanserin. Do not substitute generic β-blockers; only isamoltane guarantees reproducible, mechanistically interpretable results in 5-HT1B autoreceptor pharmacology.

Molecular Formula C36H48N4O8
Molecular Weight 664.8
CAS No. 55050-95-8; 874882-92-5
Cat. No. B2610641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsamoltane hemifumarate
CAS55050-95-8; 874882-92-5
Molecular FormulaC36H48N4O8
Molecular Weight664.8
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C16H22N2O2.C4H4O4/c2*1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h2*3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
InChIKeyMCHSBYUSDSJLAQ-WXXKFALUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Isamoltane Hemifumarate: 5-HT1B Receptor Antagonist with Quantified Selectivity Profile for Serotonin Research


Isamoltane hemifumarate (CGP 361A; CAS 55050-95-8 / 874882-92-5) is a phenoxypropanolamine derivative that functions as a 5-HT1B receptor antagonist with concurrent β-adrenoceptor ligand activity [1]. In rat brain membrane binding assays, it inhibits [125I]ICYP binding to 5-HT1B recognition sites with an IC50 of 39 nM, while displaying 27-fold selectivity over 5-HT1A receptors (IC50 = 1070 nM) [1]. The compound also exhibits potent β-adrenoceptor binding with an IC50 of 8.4 nM [1]. Structurally, the active moiety is the free base 1-(2-(1H-pyrrol-1-yl)phenoxy)-3-(isopropylamino)propan-2-ol, formulated as the hemifumarate salt for enhanced stability .

Why Isamoltane Hemifumarate Cannot Be Substituted with Generic β-Adrenoceptor Antagonists in 5-HT1B Research


β-adrenoceptor antagonists vary dramatically in their 5-HT1B receptor selectivity profiles, making generic substitution in 5-HT1B research scientifically invalid. Direct comparative binding data demonstrate that isamoltane hemifumarate achieves a 5-HT1A/5-HT1B selectivity ratio of approximately 27-fold, whereas structurally related β-blockers such as propranolol exhibit a ratio of only 2, oxprenolol 3.5, and cyanopindolol 8.7 [1]. This differential selectivity translates into distinct functional outcomes: in rat cortical slice preparations, isamoltane and cyanopindolol both increase electrically evoked [3H]5-HT release with potency similar to methiothepin, while propranolol is essentially inactive in the same assay [1]. Consequently, procurement of a generic β-blocker lacking validated 5-HT1B activity introduces confounding variables that compromise experimental reproducibility and mechanistic interpretation.

Quantitative Comparative Evidence for Isamoltane Hemifumarate: Receptor Selectivity, Functional Activity, and In Vivo Efficacy


5-HT1B Selectivity Advantage: 27-Fold vs. 2- to 9-Fold for β-Blocker Comparators

Isamoltane hemifumarate demonstrates substantially greater selectivity for 5-HT1B receptors over 5-HT1A receptors compared to structurally related β-adrenoceptor antagonists. The 5-HT1A/5-HT1B selectivity ratio (calculated as IC50(5-HT1A) / IC50(5-HT1B)) is 27.4 for isamoltane, versus 2 for propranolol, 3.5 for oxprenolol, and 8.7 for cyanopindolol [1]. This represents a selectivity advantage of approximately 3- to 14-fold over the comparator compounds, depending on the specific β-blocker selected.

5-HT1B receptor selectivity profiling β-adrenoceptor antagonists

β-Adrenoceptor Binding Affinity: IC50 of 8.4 nM Enables Dual-Target Experimental Designs

Isamoltane hemifumarate exhibits high-affinity binding to β-adrenoceptors with an IC50 of 8.4 nM, making it approximately 4.6-fold more potent at β-adrenoceptors than at 5-HT1B receptors (IC50 = 39 nM) [1]. This dual-target profile distinguishes isamoltane from purely serotonergic 5-HT1B antagonists such as SB-216641 (Ki = 1 nM at 5-HT1B with >500-fold selectivity over 5-HT1A; minimal β-adrenoceptor activity) and GR-127935 (pKi = 8.5 at 5-HT1B/1D with >100-fold selectivity; minimal β-adrenoceptor activity) . The differential lies not in 5-HT1B potency—where SB-216641 is more potent—but in the distinct dual-receptor profile that enables experimental designs requiring concurrent β-adrenoceptor and 5-HT1B receptor interrogation.

β-adrenoceptor dual-target pharmacology 5-HT1B antagonist

Functional 5-HT Release Enhancement: Isamoltane Matches Cyanopindolol Efficacy While Outperforming Propranolol

In rat cortical slice preparations measuring electrically evoked [3H]5-HT release, isamoltane hemifumarate increases neurotransmitter overflow in a concentration-dependent manner (0.01-10 µM) [1]. The compound displays potency similar to methiothepin and cyanopindolol, though with lower maximal efficacy than methiothepin [1]. Critically, oxprenolol exhibits lower potency than isamoltane and cyanopindolol, while propranolol is essentially inactive in this functional assay [1]. The rank order of efficacy (methiothepin > isamoltane ≈ cyanopindolol > oxprenolol > propranolol [inactive]) correlates with 5-HT1B binding affinity rather than 5-HT1A activity, validating the functional relevance of the binding selectivity data.

5-HT release cortical slices autoreceptor antagonism

In Vivo 5-HT Synthesis Enhancement: Dose-Dependent Cortical 5-HTP Accumulation at 1-3 mg/kg i.p.

In vivo, isamoltane hemifumarate produces dose-dependent increases in 5-HTP accumulation in rat cortex following central decarboxylase inhibition, with significant effects observed at 1 and 3 mg/kg i.p. [1]. At higher doses (≥10 mg/kg i.p.), this effect diminishes, producing a bell-shaped dose-response curve [1]. Comparative in vivo data from the same study show that cyanopindolol and oxprenolol produce similar but less clearcut effects, while propranolol is completely ineffective at modulating cortical 5-HTP accumulation [1]. An independent study confirms that isamoltane at 3 mg/kg s.c. significantly increases 5-hydroxyindoleacetic acid (5-HIAA) concentrations in hypothalamus and hippocampus, with a 38% reduction in striatal 5-HTP accumulation observed at 30 mg/kg i.p. [2].

in vivo pharmacology 5-HT turnover 5-HTP accumulation

Optimized Research Applications for Isamoltane Hemifumarate Based on Quantitative Comparative Evidence


5-HT1B Autoreceptor Functional Studies Requiring Validated In Vitro Release Assays

Isamoltane hemifumarate is appropriate for experiments measuring electrically evoked [3H]5-HT release from prelabeled cortical slices, where its efficacy has been directly compared against methiothepin, cyanopindolol, oxprenolol, and propranolol. Researchers can select isamoltane as a positive control for 5-HT1B-mediated autoreceptor antagonism with the confidence that its functional activity has been benchmarked against a panel of structurally related compounds [1]. Propranolol should not be substituted in this assay due to its documented inactivity [1].

In Vivo Serotonin Turnover Studies with Bell-Shaped Dose-Response Optimization

For in vivo investigations of 5-HT1B receptor-mediated modulation of serotonin synthesis, isamoltane hemifumarate at 1-3 mg/kg i.p. provides a validated dose range that produces measurable increases in cortical 5-HTP accumulation without the confounding effects observed at higher doses [1]. The bell-shaped dose-response profile documented across multiple studies [1][2] necessitates careful dose selection, and procurement of isamoltane specifically—rather than a generic β-blocker—ensures that the documented efficacy and dosing parameters can be reliably reproduced.

Behavioral Pharmacology Studies of 5-HT2-Mediated Responses (Wet-Dog Shake Model)

Isamoltane hemifumarate at 3 mg/kg s.c. reliably induces the wet-dog shake response in rats, a behavior mediated through indirect 5-HT2 receptor activation following 5-HT1B autoreceptor blockade [2]. This response is blocked by the 5-HT2 antagonist ritanserin and by depletion of serotonin stores with p-chlorophenylalanine, confirming its serotonergic mechanism [2]. This application is specifically validated for isamoltane and cannot be assumed for other β-blockers, as the effect is independent of β-adrenoceptor blockade [2].

Anxiolytic Mechanism Studies Leveraging Clinical Phase 2 Background

Isamoltane hemifumarate (investigational status: Phase 2) has been evaluated for anxiolytic activity in human studies, providing a translational bridge between rodent mechanistic studies and potential clinical relevance [1][2]. The compound's dual 5-HT1B antagonist/β-adrenoceptor antagonist profile, combined with its validated in vivo efficacy in rodent anxiety models, makes it a tool compound for investigating the relative contributions of serotonergic and noradrenergic systems to anxiolytic mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isamoltane hemifumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.